N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6OS2/c1-25-13-8-4-2-6-11(13)16-17(25)22-19(24-23-16)27-10-15(26)21-18-20-12-7-3-5-9-14(12)28-18/h2-9H,10H2,1H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANRFKSCJAFTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.
- Molecular Formula : C19H14N6OS2
- Molecular Weight : 406.5 g/mol
- IUPAC Name : N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through several mechanisms.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes linked to disease progression.
Antimicrobial Activity
A study focusing on the synthesis and evaluation of related compounds found that derivatives of benzothiazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Activity
The anticancer properties of similar compounds have been explored extensively. For instance:
- Mechanism of Action : Compounds containing benzothiazole and triazine moieties have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Studies : Specific derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa), suggesting potent anticancer activity .
Enzyme Inhibition Studies
Research into enzyme inhibition has highlighted the potential of this compound as a carbonic anhydrase inhibitor:
- Inhibition Mechanism : The compound interacts with the active site of carbonic anhydrase through hydrogen bonding and hydrophobic interactions.
- Selectivity : Studies indicate that modifications to the benzothiazole structure can enhance selectivity for specific isoforms of the enzyme .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Triazinoindole-Acetamide Derivatives
The evidence highlights several N-aryl-2-(triazino[5,6-b]indol-3-ylsulfanyl)acetamides with varying substituents (Table 1). Key differences include:
- Substituent Position and Type: Bromine (Br), phenoxy, or chlorophenyl groups on the aryl ring significantly alter physicochemical properties.
- Triazinoindole Core Modifications: 8-Bromo substitution on the triazinoindole (e.g., 25, 27) introduces steric bulk, which could influence binding to biological targets compared to the 5-methyl-only variant (e.g., 23, 24) .
Table 1: Structural Comparison of Selected Triazinoindole-Acetamides
Comparison with Non-Acetamide Triazinoindole Derivatives
Pyrazolone and Triazolo-Triazinoindole Derivatives
Compounds such as 32 (1-(5H-triazino[5,6-b]indol-3-yl)-3-methylpyrazol-5-one) and 26 (ethyl [1,2,4]triazolo[3,4-c]triazino[5,6-b]indole-5-ethanoate) exhibit distinct structural features:
- Pyrazolone Derivatives: Compound 32 incorporates a pyrazolone ring, enhancing hydrogen-bonding capacity compared to acetamide-linked analogs.
Table 2: Key Non-Acetamide Triazinoindole Derivatives
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups (EWGs) : Chlorophenyl (e.g., 44 ) and bromine substituents may enhance metabolic stability but reduce solubility .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1,3-Benzothiazol-2-yl)-2-({5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamide?
- Methodology : The compound is synthesized via a multi-step process. A key step involves reacting 2-amino-5-methylthiazole derivatives with chloroacetyl chloride in dioxane under controlled temperatures (20–25°C), followed by purification via recrystallization (ethanol-DMF mixtures) . Sulfanyl bridge formation between the benzothiazole and triazinoindole moieties is achieved using thiol-disulfide exchange reactions, requiring inert atmospheres to prevent oxidation .
- Analytical Validation : Confirm structural integrity using , , and LC-MS. Monitor reaction progress via TLC (chloroform:methanol, 7:3 ratio) .
Q. How is the compound’s structural uniqueness leveraged in biological studies?
- Key Features : The methyl group at the 5-position of the triazinoindole ring enhances steric and electronic interactions with biological targets, distinguishing it from unmethylated analogs . The sulfanyl bridge confers redox sensitivity, enabling disulfide cleavage under physiological conditions for targeted drug release .
- Initial Bioactivity Screening : Standard assays include anti-inflammatory evaluation (e.g., formalin-induced rat paw edema ) and antimicrobial testing via broth microdilution (MIC determination against Gram-positive/negative strains) .
Q. What analytical techniques are critical for purity assessment?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies impurities (<0.5% required for pharmacological studies) .
- Spectroscopy : High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups (e.g., C=O stretch at ~1650 cm) .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfanyl bridge formation?
- Parameter Optimization :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Catalysis : Introduce catalytic iodine () or Cu(I) to accelerate thiol-disulfide exchange, improving yields from ~45% to >75% .
- Temperature Control : Maintain 40–50°C to balance reaction rate and byproduct suppression .
- Scale-Up Challenges : Transitioning from batch to flow chemistry reduces exothermic risks and improves reproducibility .
Q. How to resolve contradictions in bioactivity data across studies?
- Case Example : Discrepancies in anti-inflammatory efficacy (e.g., 30% vs. 60% edema reduction in rat models) may arise from:
- Formulation Differences : Solubility enhancers (e.g., DMSO vs. saline) affect bioavailability .
- Dose Regimens : Non-linear pharmacokinetics require dose-escalation studies (e.g., 10–100 mg/kg) to identify therapeutic windows .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or bacterial topoisomerase IV. Key findings include hydrogen bonding between the acetamide carbonyl and Arg120 (COX-2) .
- QSAR Modeling : Develop regression models correlating substituent electronegativity (Hammett constants) with antimicrobial IC values. Triazinoindole methylation increases hydrophobicity, enhancing membrane penetration .
Q. What mechanistic studies elucidate its enzyme inhibition?
- Kinetic Assays : Conduct Michaelis-Menten analysis (e.g., COX-2 inhibition) to determine inhibition type (competitive/uncompetitive). Pre-incubate compound with enzyme to assess time-dependent effects .
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target protein binding in human cell lines, mitigating toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
